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molecular formula C18H14N2O6 B3218353 Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate CAS No. 118938-24-2

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

Cat. No. B3218353
M. Wt: 354.3 g/mol
InChI Key: PDMTZVNYTOWBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071994

Procedure details

After mixing 200 g of ethyl 4-chloro-3-nitrobenzoate, 500 ml of dimethyl sulfoxide, 169 g of 5-phenylisoxazole, and 146 g of potassium carbonate, the reaction was performed for 5 hours at 60° C. After the reaction was over, the reaction mixture was cooled and poured into water. Crystals thus deposited were recovered by filtration, washed with water, and dried to provide 292 g of the above-described compound with a yield of 94.6%. The melting point thereof was 142° C. to 143° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].CS(C)=O.[C:20]1([C:26]2[O:30][N:29]=[CH:28][CH:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(=O)([O-])[O-:32].[K+].[K+]>O>[C:20]1([C:26]2[O:30][N:29]([C:2]3[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=3[N+:13]([O-:15])=[O:14])[C:28](=[O:32])[CH:27]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
169 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=NO1
Name
Quantity
146 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
Crystals thus deposited were recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(N(O1)C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 292 g
YIELD: PERCENTYIELD 94.6%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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